(R)-1-Methyl-1,6-diaza-spiro[3.4]octane
CAS No.:
Cat. No.: VC13755021
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2 |
|---|---|
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | (4R)-1-methyl-1,7-diazaspiro[3.4]octane |
| Standard InChI | InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3/t7-/m1/s1 |
| Standard InChI Key | GFANVZVARJDUIM-SSDOTTSWSA-N |
| Isomeric SMILES | CN1CC[C@@]12CCNC2 |
| SMILES | CN1CCC12CCNC2 |
| Canonical SMILES | CN1CCC12CCNC2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
(R)-1-Methyl-1,6-diaza-spiro[3.4]octane features a spiro[3.4]octane core, where a three-membered cyclopropane ring shares a single atom with a five-membered pyrrolidine ring. The "1,6-diaza" designation indicates nitrogen atoms at positions 1 and 6 of the fused ring system . The (R)-configuration refers to the stereochemistry at the spiro carbon, which influences the molecule’s three-dimensional conformation and intermolecular interactions.
Key structural parameters include:
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Spiro junction: The shared carbon atom creates a rigid, non-planar geometry that restricts rotational freedom.
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Nitrogen placement: The two nitrogen atoms occupy adjacent positions in the pyrrolidine ring, enabling hydrogen bonding and coordination with biological targets.
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Methyl substituent: A methyl group at position 1 enhances lipophilicity () , balancing solubility and membrane permeability.
Physicochemical Properties
The compound’s properties are derived from its parent structure, 1-Methyl-1,6-diazaspiro[3.4]octane (CAS 1158749-83-7) :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 126.199 g/mol |
| Exact Mass | 126.116 Da |
| Topological Polar Surface Area | 15.27 Ų |
| LogP | 0.32 |
The Boc-protected derivative, 6-Boc-1,6-diazaspiro[3.4]octane (CAS 1158749-79-1), exhibits distinct properties due to the tert-butyloxycarbonyl group :
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Molecular weight: 212.289 g/mol
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Boiling point:
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LogP: 1.63
Synthetic Approaches
Annulation Strategies
While no direct synthesis of (R)-1-Methyl-1,6-diaza-spiro[3.4]octane is reported, analogous routes for 2-azaspiro[3.4]octane provide methodological insights . Three general strategies are applicable:
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Cyclopentane annulation: A preformed cyclopentane ring undergoes ring expansion with a nitrogen-containing fragment.
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Four-membered ring formation: Aza-Michael additions or [2+2] cycloadditions construct the smaller ring.
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Stereoselective synthesis: Chiral auxiliaries or asymmetric catalysis could enforce the (R)-configuration, though specific protocols require further exploration.
For example, tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate ( ) is synthesized via Boc protection of the secondary amine, followed by cyclization under basic conditions . Deprotection with trifluoroacetic acid would yield the free amine.
Chirality Control
The (R)-enantiomer’s synthesis likely involves:
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Chiral resolution: Separation of racemic mixtures using chiral chromatography or diastereomeric salt formation.
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Asymmetric catalysis: Transition-metal complexes with chiral ligands (e.g., BINAP) could induce enantioselectivity during cyclopropane formation.
Biological Relevance and Applications
Antimicrobial Activity
Diazaspirooctane derivatives exhibit potent activity against Mycobacterium tuberculosis (MTb) and Staphylococcus aureus. For instance, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane shows MIC values of 0.0124–0.0441 μg/mL against MTb . The spiro scaffold’s rigidity enhances target binding, while the nitro group acts as a redox-active "warhead."
Central Nervous System Targets
Spirocyclic amines are privileged structures in neuroscience due to their ability to cross the blood-brain barrier. The (R)-enantiomer’s methyl group may modulate interactions with neurotransmitter receptors (e.g., σ-1 or NMDA receptors), though specific studies are needed.
Challenges and Future Directions
Synthetic Limitations
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Ring strain: The cyclopropane ring’s inherent strain complicates large-scale synthesis.
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Stereochemical purity: Ensuring enantiomeric excess >99% remains challenging without advanced chiral techniques.
Pharmacological Optimization
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